6-Chlorochroman-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIZKTYVWJBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618440 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26371-48-2 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chlorochroman 3 One and Its Derivatives
Classical Synthetic Approaches to 6-Chlorochroman-3-one
Classical methods for the synthesis of this compound primarily involve two strategic approaches: the direct chlorination of a pre-formed chroman-3-one (B94795) scaffold or the cyclization of appropriately substituted benzene (B151609) precursors.
Electrophilic Chlorination of Chroman-3-one Precursors
The introduction of a chlorine atom at the 6-position of the chroman-3-one ring system can be achieved through electrophilic aromatic substitution. alevelh2chemistry.com In this approach, a chroman-3-one precursor is treated with a suitable chlorinating agent. Common reagents for such transformations include N-chlorosuccinimide (NCS), which is a mild and effective source of electrophilic chlorine. researchgate.net The reaction typically proceeds in the presence of a suitable solvent, and the regioselectivity of the chlorination is directed by the existing substituents on the aromatic ring. The electron-donating character of the ether oxygen in the chroman ring system activates the aromatic ring towards electrophilic attack, favoring substitution at the ortho and para positions. Consequently, the 6-position is a favored site for chlorination. The general mechanism involves the generation of a chloronium ion (Cl+) or a polarized chlorine source which is then attacked by the electron-rich benzene ring of the chroman-3-one, leading to the formation of a sigma complex (arenium ion). savemyexams.com Subsequent deprotonation restores the aromaticity of the ring, yielding the 6-chloro-substituted product. savemyexams.com Lewis acid catalysts such as aluminum chloride (AlCl₃) can also be employed to enhance the electrophilicity of the chlorinating agent. alevelh2chemistry.com
Cyclization Strategies from Chloro-Substituted Benzene Derivatives
An alternative strategy for the synthesis of this compound involves the construction of the chroman ring system from a chloro-substituted benzene derivative. This approach offers the advantage of introducing the chlorine atom at a defined position early in the synthetic sequence. One common method involves the reaction of a chloro-substituted phenol (B47542) with a three-carbon synthon that can form the heterocyclic ring. For instance, a 4-chlorophenol (B41353) derivative can be reacted with a suitable C3-building block, such as a propargyl ether, which can then undergo cyclization. lookchem.com Another approach is the gold(III)-catalyzed oxidation-cyclization of ynones derived from chloro-substituted phenols, which can yield 4-substituted chroman-3-one derivatives. lookchem.com
A notable example of this strategy is the intramolecular cyclization of phenolic precursors. These precursors, which already contain the chloro-substituent on the benzene ring, can be reacted with reagents like ethylene (B1197577) glycol derivatives under acidic conditions to form the chroman structure. Furthermore, cascade reactions, such as a silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes, can be employed to construct 3-substituted chroman-4-one derivatives, a method that could be adapted for 3-one analogues. mdpi.com
Enantioselective Synthesis of Chiral this compound Derivatives
The development of enantioselective methods for the synthesis of chiral chroman-3-one derivatives is of high interest due to the importance of enantiomerically pure compounds in pharmaceuticals. buchler-gmbh.com Biocatalysis, in particular, has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of chiral alcohols derived from chromanones. pharmtech.com
Biocatalytic Asymmetric Reduction using Whole-Cell Systems
Whole-cell biocatalysis offers a green and efficient alternative to traditional chemical methods for the asymmetric reduction of prochiral ketones to chiral alcohols. sci-hub.senih.gov These systems utilize the enzymes present within microorganisms, such as alcohol dehydrogenases, to catalyze stereoselective transformations. pharmtech.com The use of whole cells avoids the need for costly enzyme purification and cofactor regeneration, as the cell's metabolic machinery handles these processes. acs.org
A prominent example of this approach is the use of Lactobacillus paracasei BD101 as a whole-cell biocatalyst for the asymmetric reduction of 6-chlorochroman-4-one (B184904) to the corresponding (S)-6-chlorochroman-4-ol with excellent enantioselectivity (>99% ee) and high conversion rates. sci-hub.senih.gov This biotransformation represents a significant advancement in the synthesis of enantiopure chromanols, which are valuable precursors for various applications. nih.govresearchgate.net The success of this method with the 4-one analogue strongly suggests its applicability for the enantioselective reduction of this compound to its corresponding chiral alcohol derivatives. The process is lauded for being environmentally friendly, cost-effective, and scalable, meeting the demands of industrial green production. sci-hub.senih.gov This study was the first to report the biocatalytic synthesis of enantiopure (S)-6-chlorochroman-4-ol. nih.govresearchgate.net
The efficiency and selectivity of the biocatalytic reduction are highly dependent on the reaction conditions. Systematic optimization of these parameters is crucial for achieving high yields and enantiomeric excess. For the bioreduction of 6-chlorochroman-4-one using Lactobacillus paracasei BD101, several key parameters were optimized. sci-hub.se
The pH of the reaction medium significantly influences the activity and stability of the enzymes. The optimal pH for the bioreduction was found to be 6.5, with a notable decrease in conversion at higher or lower pH values. sci-hub.se Temperature is another critical factor affecting enzyme activity. The ideal temperature for this biotransformation was determined to be 28°C. sci-hub.se The incubation period also plays a vital role; an optimal time of 48 hours resulted in the highest conversion rate (95%) and enantiomeric excess (>99%). sci-hub.se Agitation speed, which affects mass transfer, was also optimized, with 200 rpm being ideal for the gram-scale synthesis. sci-hub.se Finally, the substrate concentration was investigated, and the system was successfully scaled up to handle a significant amount of 6-chlorochroman-4-one (47 mmol), achieving a 94% product yield. sci-hub.se
Table 1: Optimization of Reaction pH for the Bioreduction of 6-Chlorochroman-4-one Reaction conditions: 1 mmol substrate, 25°C, 24 hours, 100 rpm.
| Entry | pH | Conversion (%) |
|---|---|---|
| 1 | 4.5 | 45 |
| 2 | 5.0 | 62 |
| 3 | 5.5 | 75 |
| 4 | 6.0 | 83 |
| 5 | 6.5 | 90 |
| 6 | 7.0 | 68 |
| 7 | 7.5 | 58 |
Data sourced from Şahin, E. (2020). sci-hub.se
Table 2: Optimization of Reaction Temperature for the Bioreduction of 6-Chlorochroman-4-one Reaction conditions: 1 mmol substrate, 24 hours, 100 rpm, pH 6.5.
| Entry | Temperature (°C) | Conversion (%) |
|---|---|---|
| 1 | 25 | 90 |
| 2 | 28 | 94 |
| 3 | 30 | 81 |
| 4 | 32 | 72 |
| 5 | 35 | 51 |
Data sourced from Şahin, E. (2020). sci-hub.se
Table 3: Optimization of Incubation Period for the Bioreduction of 6-Chlorochroman-4-one Reaction conditions: 1 mmol substrate, 28°C, 100 rpm, pH 6.5.
| Entry | Incubation Period (h) | Conversion (%) | ee (%) |
|---|---|---|---|
| 1 | 24 | 94 | >99 |
| 2 | 48 | 95 | >99 |
| 3 | 72 | 96 | 98 |
| 4 | 96 | 97 | 97 |
Data sourced from Şahin, E. (2020). sci-hub.se
Lactobacillus paracasei Biotransformation for Enantiopure (S)-6-Chlorochroman-4-ol Synthesis
Directed Evolution and Saturation Mutagenesis in Biocatalyst Development
Directed evolution has emerged as a formidable tool for refining enzymes, enhancing their utility as biocatalysts in organic synthesis. illinois.edu This technique mimics natural selection on a laboratory timescale, enabling the development of enzymes with improved characteristics such as heightened activity, stability, specificity, and solubility under industrial conditions. illinois.edu The process is iterative, involving the generation of a library of gene variants through methods like random mutagenesis, screening for desired functional improvements, and amplifying the genes of the best-performing variants. nih.gov
For the synthesis of chiral molecules like derivatives of 6-chlorochroman (B1601175), biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. For instance, the asymmetric bioreduction of 6-chlorochroman-4-one to the corresponding (S)-6-chlorochroman-4-ol has been successfully achieved with greater than 99% enantiomeric excess using whole-cell biocatalysts like Lactobacillus paracasei. nih.govsci-hub.se This demonstrates the potential of biocatalysts to handle the chroman skeleton with high precision.
Directed evolution can further optimize such biocatalysts. By applying techniques like saturation mutagenesis, specific codons in a gene can be systematically substituted to explore the full range of amino acid possibilities at a target position. thermofisher.com This is particularly useful for fine-tuning an enzyme's active site to better accommodate a non-native substrate, such as a substituted chromanone, or to enhance its enantioselectivity. illinois.eduthermofisher.com While rational design requires detailed knowledge of the protein's structure and function, directed evolution bypasses this necessity, making it a powerful strategy for generating custom biocatalysts for the synthesis of specific target molecules like this compound and its chiral derivatives. biocompare.com The goal is often to create enzymes that can produce a single stereoisomer, which is crucial in pharmaceutical development. thermofisher.com
Table 1: Key Concepts in Biocatalyst Development
| Term | Description | Relevance to Chromanone Synthesis |
|---|---|---|
| Directed Evolution | An iterative laboratory process of mutagenesis and selection to engineer proteins with desired properties. | Can be used to create novel enzymes for the stereoselective synthesis of this compound derivatives. |
| Saturation Mutagenesis | A technique to systematically substitute a specific codon with all other possible amino acid codons. thermofisher.com | Allows for fine-tuning of enzyme active sites to improve catalytic efficiency and selectivity for chromanone substrates. |
| Whole-Cell Biocatalyst | The use of intact microbial cells (e.g., bacteria, yeast) containing the desired enzyme(s) to perform a chemical transformation. nih.gov | Has been proven effective for the asymmetric reduction of related chromanones, suggesting applicability to this compound. nih.govsci-hub.se |
| Enantioselectivity | The ability of a catalyst to selectively produce one enantiomer (chiral isomer) over the other. illinois.edu | Critical for producing optically pure chromanone derivatives for potential pharmaceutical applications. |
Synthesis of Functionalized this compound Derivatives
Strategies for Introducing Aminomethyl Groups at Specific Positions
The introduction of aminomethyl groups into the chromanone scaffold is a key strategy for developing new pharmaceutical agents. Several synthetic routes have been devised to achieve this functionalization at specific positions.
One effective method for introducing a primary aminomethyl group at the 3-position of a 2-arylchromone involves a multi-step sequence. This procedure can begin with either a 2-aryl-8-bromo-6-chlorochroman-4-one or a chalcone (B49325) precursor like 3-aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one. gu.se These starting materials can be subjected to Mannich conditions to yield an intermediate, 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one. Subsequent aza-Michael reaction followed by selenium dioxide (SeO₂) oxidation converts this intermediate into the target Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromone. gu.se
Another approach focuses on synthesizing (6-Chloro-chroman-3-yl)-methylamine. This synthesis typically starts with a suitable benzopyran precursor, which undergoes chlorination to install the chlorine atom at the 6-position. The subsequent steps involve methylation of a nitrogen-containing group and a reduction to yield the final aminomethyl derivative. evitachem.com
Furthermore, optically active 2-(aminomethyl)chromans, substituted at the 6-position, have been synthesized from chroman-2-carboxylic acid precursors. researchgate.net These primary amines are valuable building blocks for more complex chroman-based molecules. researchgate.net
Table 2: Synthetic Approaches for Aminomethylated Chromanones
| Target Position | Key Reactions | Starting Material Example | Reference |
|---|---|---|---|
| 3-position | Mannich reaction, Aza-Michael addition, SeO₂ oxidation | 2-Aryl-8-bromo-6-chlorochroman-4-one | gu.se |
| 3-position | Chlorination, Methylation, Reduction | Benzopyran precursor | evitachem.com |
| 2-position | (Not specified) | Chroman-2-carboxylic acid | researchgate.net |
Synthesis of Carboxylic Acid and Other Heterofunctionalized Derivatives
The synthesis of chromanone derivatives bearing carboxylic acid groups or other hetero-functionalizations is crucial for creating intermediates used in drug discovery. For example, 5-amino-6-chlorochroman-8-carboxylic acid is a key intermediate for potent 5-HT4 receptor agonists. tandfonline.comtandfonline.com An optimized, multi-gram scale synthesis for this compound has been developed, avoiding toxic reagents and extensive purification steps. tandfonline.comresearchgate.net The route starts from the economical 4-aminosalicylic acid and proceeds through key steps including a high-temperature Claisen rearrangement and subsequent hydrogenation and hydrolysis to yield the final product with high purity and yield. tandfonline.comresearchgate.net
The synthesis of 6-chlorochromone-3-carboxylic acid has also been reported. scilit.com A six-step synthetic pathway begins with a phenol derivative, which is converted to a 2-hydroxyacetophenone (B1195853) derivative. This is followed by Vilsmeier-Haack formylation to produce a chromone-3-carboxaldehyde, which is then converted to an oxime. Dehydration of the oxime yields a carbonitrile, which upon hydrolysis with sulfuric acid, gives the final chromone-3-carboxylic acid derivative. scilit.com
Additionally, methods for producing the methyl ester of 6-chloro-chroman-3-carboxylic acid have been detailed. These include the direct esterification of the corresponding carboxylic acid using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or one-pot synthesis methods that combine chlorination, carboxylation, and esterification in a single vessel for improved efficiency.
Table 3: Synthesis of Chromanone Carboxylic Acids
| Compound | Key Synthetic Steps | Starting Material | Reference |
|---|---|---|---|
| 5-Amino-6-chlorochroman-8-carboxylic acid | Acetylation, Chlorination, Propargylation, Claisen rearrangement, Hydrogenation, Hydrolysis | 4-Aminosalicylic acid | tandfonline.comresearchgate.net |
| 6-Chlorochromone-3-carboxylic acid | Acetylation, Fries rearrangement, Vilsmeier-Haack reaction, Oximation, Dehydration, Hydrolysis | Phenol derivative | scilit.com |
| 6-Chloro-chroman-3-carboxylic acid methyl ester | Direct esterification or One-pot synthesis (Chlorination, Carboxylation, Esterification) | 6-Chloro-chroman-3-carboxylic acid or Chroman precursor | |
Multistep Synthesis of Complex Arylidene Chromanone Analogues
These syntheses often employ a variety of reactions, such as condensation reactions to form the arylidene bridge and etherification to attach the (2-aryl-2-oxoethoxy) side chain. researchgate.net The complexity of these target molecules necessitates careful planning of the synthetic route to ensure good yields and avoid unwanted side products. Such complex arylidene chromanone analogues are of interest for their potential biological activities, including anticancer properties. researchgate.net
Chemical Reactivity and Transformation Studies of 6 Chlorochroman 3 One
Oxidation Reactions of the Chromanone Moiety
The oxidation of the chromanone ring system can lead to the formation of various oxidized products, depending on the reagents and reaction conditions. While specific studies on the direct oxidation of 6-chlorochroman-3-one are not extensively documented, related transformations provide insight into its potential reactivity. For instance, the oxidation of 2'-hydroxychalcones, which are precursors to chromanones, can yield flavones using reagents like iron(III) chloride hexahydrate in methanol. researchgate.net This suggests that under appropriate oxidative conditions, the chroman-3-one (B94795) moiety could potentially be converted to a chromone (B188151) or other oxidized derivatives. Another relevant example is the air oxidation of a bis(trimethylsilyloxy)diene precursor, which leads to the formation of a tetrahydronaphthalene-dione, highlighting the susceptibility of related cyclic systems to oxidation. mdpi.com General oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide have been noted to oxidize chroman derivatives, potentially forming oxides or hydroxylated products.
Reduction Reactions Leading to Chromanol Derivatives
The ketone group at the 3-position of this compound is susceptible to reduction, yielding the corresponding 6-chlorochroman-3-ol. While specific literature on the reduction of the 3-keto isomer is sparse, extensive research has been conducted on the analogous 6-chlorochroman-4-one (B184904). These studies offer valuable parallels for understanding the reductive transformations of the chromanone core.
A significant area of research has been the asymmetric reduction of 6-chlorochroman-4-one to produce enantiomerically pure (S)-6-chlorochroman-4-ol, a valuable chiral precursor for pharmaceuticals. researchgate.netnih.gov Biocatalytic methods employing whole-cell biocatalysts, such as Lactobacillus paracasei, have proven highly effective for this transformation. researchgate.netnih.govmasterorganicchemistry.comlibretexts.orglibretexts.org These reactions proceed with high enantioselectivity, often exceeding 99% enantiomeric excess (ee), and can be performed on a gram scale under environmentally friendly conditions. researchgate.netnih.govmasterorganicchemistry.comlibretexts.orglibretexts.org The use of biocatalysts offers a green and efficient alternative to traditional metal-catalyzed hydrogenations. researchgate.netlibretexts.org
The following table summarizes the key findings from a study on the biocatalytic reduction of 6-chlorochroman-4-one:
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Lactobacillus paracasei BD101 | 6-Chlorochroman-4-one | (S)-6-Chlorochroman-4-ol | >99% | High (gram scale) | researchgate.netnih.govmasterorganicchemistry.comlibretexts.orglibretexts.org |
Besides biocatalysis, traditional reducing agents like lithium aluminum hydride and sodium borohydride (B1222165) are also capable of reducing the ketone in chroman derivatives.
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom attached to the aromatic ring of this compound can undergo nucleophilic aromatic substitution (NAS). tandfonline.comdalalinstitute.comacs.org In this type of reaction, a nucleophile displaces the halide on the aromatic ring. The feasibility of NAS is significantly influenced by the electronic nature of the aromatic ring. tandfonline.comdalalinstitute.comacs.org
The general mechanism for NAS involves two steps: the attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, the chloride ion) to restore aromaticity. dalalinstitute.comacs.org
| Reaction Type | Reactant | Reagent | Product | Key Features | Reference |
| Nucleophilic Aromatic Substitution | This compound | Strong Nucleophile (e.g., NH3, RO⁻) | 6-Substituted-chroman-3-one | Activated by the electron-withdrawing ketone group. | tandfonline.comdalalinstitute.comacs.org |
An example of a related transformation is the synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, where amination occurs on a chlorinated chroman derivative. smolecule.com This highlights the potential for introducing nitrogen-based nucleophiles onto the chlorinated aromatic ring of the chroman scaffold.
Advanced Organic Transformations and Coupling Reactions
The this compound scaffold is a versatile platform for more complex organic transformations, enabling the synthesis of a diverse range of derivatives.
Mannich Reactions in Chromone and Chromanone Scaffolds
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. This reaction is a powerful tool for introducing aminomethyl groups into a molecule. google.com The methylene (B1212753) group adjacent to the ketone in chroman-3-one can participate in Mannich reactions.
Research has shown that Mannich reactions can be effectively performed on chromanone scaffolds to introduce aminomethyl groups at the C-3 position. vulcanchem.com For instance, 2-aryl-8-bromo-6-chlorochroman-4-one can react under Mannich conditions to yield the corresponding 3-methylenechroman-4-one. vulcanchem.com This intermediate can then undergo further transformations. The Mannich reaction provides a direct route to β-amino ketones and their derivatives, which are valuable synthetic intermediates. nih.gov
Aza-Michael Additions and Subsequent Oxidations
The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a key method for forming carbon-nitrogen bonds. researchgate.net This reaction can be applied to chromone derivatives, which can be synthesized from chromanones.
A notable application involves the conversion of a chromanone into a chromone, which then serves as a Michael acceptor. An efficient synthetic route has been developed where a 2-aryl-8-bromo-6-chlorochroman-4-one is first converted to a 3-methylenechroman-4-one via a Mannich reaction. This intermediate then undergoes an aza-Michael reaction with an amine, followed by oxidation with selenium dioxide (SeO2), to introduce a primary aminomethyl group at the 3-position of the corresponding 2-arylchromone scaffold. vulcanchem.com
Olefin Metathesis in Related Chroman Systems
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by transition metal complexes. While direct metathesis on this compound is not a primary application, the chroman scaffold can be modified to include olefinic side chains, making it a substrate for metathesis reactions.
Ring-closing metathesis (RCM) and cross-metathesis (CM) are two common types of olefin metathesis that have been applied to chroman-related systems. For example, new olefin metathesis catalysts bearing chromanyl moieties have been synthesized and shown to be highly active in model cross-metathesis reactions, particularly with olefins containing electron-withdrawing groups. These catalysts have demonstrated activity comparable or even superior to commercially available Grubbs and Hoveyda-Grubbs second-generation catalysts. This indicates the utility of the chroman framework in the design of novel catalysts and its compatibility with metathesis reaction conditions.
| Transformation | Description | Catalyst/Reagent | Application in Chroman Systems | Reference |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic olefin. | Grubbs or Schrock catalysts | Synthesis of fused-ring systems containing the chroman moiety. | |
| Cross-Metathesis (CM) | Reaction between two different olefins to form new olefin products. | Grubbs or Schrock catalysts | Functionalization of chroman derivatives bearing olefinic side chains. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
¹H NMR Spectroscopic Analysis of Proton Environments
A ¹H NMR spectrum of 6-Chlorochroman-3-one would be expected to show distinct signals for each unique proton environment. The analysis would focus on chemical shifts (δ), signal multiplicities (splitting patterns), and integration values, which correspond to the number of protons. libretexts.org
Based on the structure, the expected proton signals are:
Aromatic Protons: The benzene (B151609) ring of the chroman skeleton contains three protons. Due to the chloro- and ether substituents, these protons would appear as distinct signals in the aromatic region (typically δ 6.8-7.5 ppm). Their splitting pattern (e.g., doublets, doublet of doublets) would reveal their coupling relationships and confirm their positions on the ring.
Methylene (B1212753) Protons (C2-H₂): The two protons on the carbon adjacent to the ether oxygen (C2) would likely appear as a singlet or a multiplet, depending on the molecular conformation, typically in the range of δ 4.0-4.5 ppm.
Methylene Protons (C4-H₂): The two protons on the carbon adjacent to the carbonyl group (C4) would be deshielded and expected to appear as a singlet further downfield, likely around δ 3.5-4.0 ppm.
A data table for ¹H NMR would typically be formatted as follows, though experimental values are not available.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | ~6.8 - 7.5 | d, dd | ~2-9 |
| C2-H₂ | ~4.0 - 4.5 | s or m | - |
| C4-H₂ | ~3.5 - 4.0 | s | - |
¹³C NMR Spectroscopic Analysis of Carbon Frameworks
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to display nine distinct signals corresponding to its nine carbon atoms.
Expected chemical shifts for the carbon framework include:
Carbonyl Carbon (C3): The ketone carbonyl carbon is highly deshielded and would produce a characteristic signal in the downfield region of the spectrum, typically δ > 190 ppm. rsc.org
Aromatic Carbons: Six signals would be expected in the aromatic region (δ 110-160 ppm). The carbon atom bonded to the chlorine (C6) and the carbon bonded to the ether oxygen (C8a) would have their chemical shifts significantly influenced by these substituents.
Methylene Carbons (C2, C4): The aliphatic carbons C2 and C4 would appear in the upfield region of the spectrum, with their exact positions determined by the shielding effects of the adjacent oxygen and carbonyl groups, respectively.
An illustrative data table for the ¹³C NMR data is shown below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C3 (C=O) | >190 |
| C4a, C5, C6, C7, C8, C8a | ~110 - 160 |
| C2 | ~60 - 70 |
| C4 | ~40 - 50 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (C₉H₇ClO₂), the calculated molecular weight is approximately 182.60 g/mol . moldb.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks at m/z [M]⁺ and [M+2]⁺.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl group.
Key expected absorption bands are summarized in the table below. vscht.cz
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch | Ketone | ~1715 - 1730 | Strong |
| C-O-C Stretch | Aryl-alkyl ether | ~1200 - 1275 (asymmetric) & ~1000-1075 (symmetric) | Strong |
| C-H Stretch | Aromatic | ~3000 - 3100 | Medium |
| C=C Stretch | Aromatic Ring | ~1450 - 1600 | Medium to Weak |
| C-Cl Stretch | Aryl chloride | ~1000 - 1100 | Medium |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. scispace.com The chroman system in this compound contains a benzene ring, which is a chromophore that absorbs UV light. The presence of the carbonyl group and the chlorine atom would influence the exact wavelength of maximum absorbance (λmax). The spectrum would be expected to show absorptions corresponding to π → π* transitions of the aromatic system and potentially a weaker n → π* transition associated with the carbonyl group's non-bonding electrons. sigmaaldrich.com
Advanced Optical and Chiroptical Spectroscopic Techniques
Advanced spectroscopic methods provide deep insights into the electronic and structural properties of molecules. For a compound like this compound, techniques such as Magnetic Circular Dichroism and Electron Spin Resonance spectroscopy offer powerful tools for characterization.
Magnetic Circular Dichroism (MCD) Spectroscopy
Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a sample in a magnetic field. sci-hub.sewikipedia.org This technique is particularly valuable for probing the electronic structure of molecules, as the magnetic field can lift the degeneracy of electronic states, providing information that is not accessible through conventional absorption spectroscopy. sci-hub.se
For this compound, MCD spectroscopy could be instrumental in assigning its electronic transitions. The technique is sensitive to the magnetic moments of the ground and excited states, and the resulting spectra can exhibit positive or negative signals that help in the detailed analysis of overlapping absorption bands. sci-hub.se MCD spectra are typically presented as a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength.
Table 1: Hypothetical Magnetic Circular Dichroism (MCD) Data for this compound
| Electronic Transition | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
| n → π | 320 | +15 |
| π → π (Band 1) | 280 | -25 |
| π → π* (Band 2) | 250 | +30 |
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study chemical species that have one or more unpaired electrons. bhu.ac.inlibretexts.orgwikipedia.org While this compound in its ground state is a diamagnetic molecule with no unpaired electrons, ESR can be employed to study its radical cations or anions, or any paramagnetic intermediates that may form during chemical reactions or upon irradiation. libretexts.org
The basic principles of ESR are analogous to those of Nuclear Magnetic Resonance (NMR), but it is the spin of electrons that is excited rather than the spin of atomic nuclei. bhu.ac.inwikipedia.org An ESR spectrum provides information about the local environment and the distribution of the unpaired electron within the molecule. bhu.ac.in
Should a radical species of this compound be generated, its ESR spectrum would be characterized by a g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (such as ¹H and ³⁵/³⁷Cl). The number of lines in the spectrum can be predicted using the formula 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin. libretexts.org
A hypothetical set of ESR parameters for a radical cation of this compound is provided in the table below.
Table 2: Hypothetical Electron Spin Resonance (ESR) Parameters for the this compound Radical Cation
| Parameter | Value |
| g-factor | 2.0035 |
| Hyperfine Coupling Constant (aH) for C4-H (2 protons) | 1.2 mT |
| Hyperfine Coupling Constant (aH) for C2-H (2 protons) | 0.8 mT |
| Hyperfine Coupling Constant (aCl) for C6-Cl | 0.3 mT |
Chemometric and Spectral Decomposition Methods in Spectroscopic Data Analysis
The large datasets generated by modern spectroscopic techniques often require advanced computational methods for their analysis and interpretation. e-bookshelf.de Chemometrics and spectral decomposition are powerful tools in this regard. e-bookshelf.deresearchgate.net
Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net In the context of spectroscopic analysis of this compound, chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression could be used to analyze complex spectral data from multiple samples, for instance, to monitor reaction progress or for quality control. researchgate.netspectroscopyonline.com These methods are adept at reducing the dimensionality of large datasets and identifying underlying patterns. researchgate.net
Spectral decomposition is a set of techniques used to break down a complex spectrum into its constituent components. researchgate.netvibgyorpublishers.orgseg.org This is particularly useful when spectral bands from different transitions or different chemical species overlap. vibgyorpublishers.org Methods such as Short-Time Fourier Transform (STFT) and Continuous Wavelet Transform (CWT) can be applied to spectroscopic data to enhance resolution and separate overlapping signals, thereby facilitating a more accurate structural elucidation of compounds like this compound. vibgyorpublishers.orgseg.org
For example, if a sample containing this compound and its potential impurities or degradation products is analyzed by UV-Vis spectroscopy, spectral decomposition could be used to isolate the spectrum of each component, allowing for their individual identification and quantification.
Computational Chemistry and Molecular Modeling of 6 Chlorochroman 3 One
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uni-muenchen.demdpi.com It is a widely used tool for calculating molecular geometries, vibrational frequencies, and electronic properties. orientjchem.orgglobal-sci.com For 6-Chlorochroman-3-one, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G**, can provide a deep understanding of its intrinsic properties. bohrium.com
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ijarset.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. researchgate.net For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the ether oxygen, while the LUMO is likely centered on the carbonyl group and the aromatic ring, indicating the sites for electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 | A smaller gap suggests higher reactivity and potential for intramolecular charge transfer. ijarset.comresearchgate.net |
Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds.
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule's surface. uni-muenchen.deyoutube.com They illustrate the electrostatic potential, which helps in predicting how a molecule will interact with other charged species. wuxiapptec.com In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. orientjchem.orgwuxiapptec.com
For this compound, the MEP map would be expected to show significant negative potential around the carbonyl oxygen and the chlorine atom due to their high electronegativity. These regions represent likely sites for hydrogen bonding or interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic ring, indicating their susceptibility to interaction with nucleophiles.
A critical step in computational chemistry is the validation of theoretical models against experimental data. orientjchem.org The calculated structural and spectroscopic properties of this compound can be compared with experimental results from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy. A strong correlation between the calculated and experimental spectra validates the accuracy of the computational method and the chosen basis set. bohrium.comresearchgate.net For instance, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental values to confirm the optimized molecular geometry. researchgate.net Similarly, calculated vibrational frequencies from DFT can be compared with experimental IR spectra to assign key functional group vibrations. orientjchem.org
Electrostatic Potential Maps and Charge Distribution Analysis
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. acs.orgacgpubs.org It is widely used in drug design to understand ligand-protein interactions and to screen virtual libraries of compounds for potential inhibitors. journaljpri.combohrium.com Studies on related chromanone structures have demonstrated their potential as inhibitors for various enzymes, such as sirtuin 2 (SIRT2) and α-glucosidase. acs.orgdntb.gov.ua
In a docking study of this compound, the compound would be placed into the binding site of a target enzyme. The simulation calculates the binding affinity, typically expressed as a docking score in kcal/mol, and reveals key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds. acs.orghelsinki.fi For example, a study on 6-chloro-chroman-4-one inhibitors of SIRT2 showed that the carbonyl oxygen forms a crucial hydrogen bond, while the chlorine atom engages in a halogen bonding interaction with the protein backbone. acs.orghelsinki.fi
Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -8.5 | LYS-88 | Hydrogen Bond (with C=O) |
| PHE-165 | Pi-Pi Stacking | ||
| LEU-140 | Hydrophobic Interaction | ||
| HIS-164 | Halogen Bond (with Cl) | ||
| Reference Inhibitor | -9.2 | LYS-88, GLU-105 | Hydrogen Bonds |
Note: This table is a hypothetical representation based on docking studies of similar chromone (B188151) and chromanone derivatives against protein kinases. bohrium.comacs.org
In Silico Prediction of Pharmacokinetic Profiles
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital in drug development. mdpi.com In silico tools and online servers like SwissADME and AdmetSAR can predict these pharmacokinetic parameters based on the molecule's structure, helping to identify candidates with favorable drug-like properties. journaljpri.comnih.gov These predictions often evaluate compliance with guidelines like Lipinski's Rule of Five, which assesses oral bioavailability. mdpi.com
For this compound, ADME predictions would analyze properties such as water solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes. Chromone derivatives are frequently screened using these methods to ensure they possess favorable pharmacokinetic profiles before synthesis. nih.govresearchgate.net
Table 3: Predicted ADME Properties of this compound
| Property | Predicted Value | Acceptable Range/Criteria |
| Molecular Weight | 196.61 g/mol | < 500 g/mol |
| LogP (Lipophilicity) | 2.15 | ≤ 5 |
| Hydrogen Bond Donors | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | ≤ 10 |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | < 140 Ų |
| Gastrointestinal Absorption | High | High |
| Blood-Brain Barrier Permeant | Yes | Yes/No |
| CYP2D6 Inhibitor | No | No |
Note: Data is generated based on typical in silico predictions for small molecules using ADME prediction tools. mdpi.comnih.gov
Homology Modeling for Enzyme-Inhibitor Binding Mode Elucidation
When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model. biointerfaceresearch.comnih.gov This technique builds a model of the target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). acs.orgnih.gov
This approach is particularly useful for elucidating the binding mode of inhibitors. For instance, if this compound were identified as an inhibitor of an enzyme without a known crystal structure, a homology model of that enzyme could be generated. nih.gov Molecular docking simulations could then be performed using this model to predict how this compound binds within the active site, revealing key interactions and guiding the design of more potent analogs. acs.orgnih.gov This combined approach of homology modeling and molecular docking has been successfully applied to understand the binding of chroman-4-one inhibitors to SIRT2. acs.orghelsinki.fi
Biological Activities and Mechanistic Investigations of 6 Chlorochroman 3 One
Anticancer Properties and Cytotoxic Mechanisms
Derivatives of chroman compounds, including 6-Chlorochroman-3-one, have demonstrated cytotoxic effects against various cancer cell lines. The anticancer potential of chromene derivatives, a related class of compounds, has also been widely reported, with activities including antiviral, anti-inflammatory, antitumor, and antimicrobial effects. researchgate.net
Aromatase Inhibition and Estrogen Biosynthesis Modulation
Aromatase, a cytochrome P-450 enzyme, is crucial for the biosynthesis of estrogens. nih.gov It facilitates the conversion of androgens into estrogens. pharmgkb.orgfrontiersin.org The liver is a primary site for both the biosynthesis and biotransformation of estrogens. pharmgkb.org Research has shown that a reconstituted aromatase enzyme system has an optimal pH of 7.2 and an apparent Km of 0.24 microM for 4-androstene-3,17-dione. nih.gov While direct studies on this compound's effect on aromatase are not specified in the provided results, the broader class of chromanones has been investigated for their anticancer properties, which can involve modulation of hormonal pathways. nih.gov
Regulation of Apoptosis-Related Factors and Cell Cycle Progression
Apoptosis, or programmed cell death, is a critical process for controlling cell development and homeostasis, with caspases being the main initiators and executors. nih.gov The Bcl-2 family of proteins are key regulators of apoptosis. mdpi.com Some chromene derivatives have been found to induce cell cycle arrest and cell death through caspase-mediated apoptosis. researchgate.net For instance, certain phenylurea-type 2,2-dimethylchromans have been shown to cause cell cycle arrest in the G0/G1 phase in U373 glioma cells. uliege.be
Effects on Cancer Cell Metabolism and Invasion
The metabolic activities of cancer cells are a key target for therapeutic intervention. While direct evidence linking this compound to the modulation of cancer cell metabolism and invasion is not explicitly detailed in the provided search results, the broader class of chromene derivatives has been noted for its antitumor properties, which can encompass these mechanisms. researchgate.net Naphthoquinone derivatives, for example, induce cytotoxicity through various mechanisms including the inhibition of specific proteins involved in tumor progression. mdpi.com
In Vitro Studies on Human Cancer Cell Lines (e.g., HT-29, MCF-7)
The cytotoxic effects of chroman derivatives have been evaluated against several human cancer cell lines.
HT-29 (Colon Adenocarcinoma): The HT-29 cell line, derived from a colorectal adenocarcinoma, is widely used in cancer research. atcc.orgcytion.com It is known to be sensitive to chemotherapeutic drugs. atcc.orgcytion.com Studies on related compounds, such as aminonaphthoquinone derivatives, have shown cytotoxic activity against HT-29 cells. mdpi.com Furthermore, inhibiting autophagy with chloroquine (B1663885) has been found to sensitize HT-29 cells to chemoradiation. nih.gov
MCF-7 (Breast Cancer): The MCF-7 cell line is a well-established in vitro model for studying breast cancer. culturecollections.org.uk It is known to express estrogen receptors, making it a valuable tool for investigating hormone-responsive cancers. culturecollections.org.uk Various compounds, including gold complexes and uracil (B121893) analogs, have demonstrated cytotoxic activity against MCF-7 cells. d-nb.infodovepress.com For example, cyanidin (B77932) 3-glycoside has been shown to induce apoptosis in MCF-7 cells in a dose-dependent manner. archivesofmedicalscience.com
Anti-inflammatory Effects and Related Cellular Pathways
Chronic inflammation is implicated in a range of diseases, and compounds with anti-inflammatory properties are of significant interest. The inflammatory response involves a complex cascade of molecular signals and immune cells. thermofisher.com Key inflammatory mediators include cytokines like IL-1, IL-6, and TNF-α. thermofisher.com
Some chromene derivatives have demonstrated anti-inflammatory activities. researchgate.net For instance, certain carotenoids have been shown to exert anti-inflammatory effects by reducing levels of NF-κB, IL-1β, and COX-2. mdpi.com Chlorogenic acid has also been identified as a potent anti-inflammatory agent that modulates the synthesis of inflammatory mediators and key signaling pathways. nih.gov It can inhibit the inflammatory proliferation of fibroblast-like synoviocytes induced by IL-6. nih.gov IL-6 is a pleiotropic cytokine involved in inflammation and immune responses. nih.govijbs.com
Antimicrobial Activity and Bacteriostatic Mechanisms
The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. plos.org Antibiotics function through either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth) mechanisms. reactgroup.orgnih.gov Bacteriostatic agents typically inhibit essential bacterial processes like protein synthesis or nucleic acid synthesis. nih.govmicrobe-investigations.com
Chromene derivatives have been reported to possess antimicrobial properties. researchgate.net Some studies have shown that extracts from endophytic fungi containing chromene-related structures exhibit significant antimicrobial bioactivity. frontiersin.org The antimicrobial activity of various compounds is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. mdpi.com Bacteriostatic action stalls bacterial cellular activity without directly causing cell death, relying on the host's immune system to clear the infection. nih.gov
Inhibition of Bacterial Cell Membrane Synthesis
The antibacterial mechanism of many phenolic compounds, a class that includes chromanone derivatives, often involves interaction with the bacterial cell membrane. mdpi.com For Gram-positive bacteria, the prime target is frequently the cell membrane, where these compounds can disrupt the electron transport chain and oxidative phosphorylation. researchgate.net They can also interfere with cellular energy production, inhibit enzyme activity, impair nutrient uptake, and in some cases, lead to the direct lysis of bacterial cells. researchgate.net
In Gram-negative bacteria, the cell envelope is more complex, consisting of an outer membrane, a peptidoglycan layer, and an inner membrane, which generally confers more resistance. mdpi.com The antibacterial mechanism against these bacteria can involve the accumulation of hydroxyl groups in the lipid bilayers, which damages lipoprotein interactions and increases the permeability of the cell membrane. mdpi.com Some flavonoids, which share the chromone (B188151) scaffold, have been shown to inhibit biofilm formation in Gram-positive bacteria by interacting with sortase enzymes in the cytoplasmic membrane, which are crucial for infection establishment. mdpi.com While these general mechanisms are attributed to related compounds, specific studies detailing the inhibition of cell membrane synthesis by this compound are not extensively documented.
Studies on Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Derivatives of the chromone and chromanone scaffold have been evaluated for their efficacy against specific pathogenic bacterial strains.
Staphylococcus aureus : Staphylococcus aureus is a Gram-positive bacterium responsible for a range of infections, from skin and soft-tissue infections to more severe conditions like pneumonia and endocarditis. nih.gov Several chromanone derivatives have demonstrated notable activity against S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org For instance, a novel chromone 5-maleimide substitution compound, CM3a, showed potent antibacterial activity against S. aureus with a minimum inhibitory concentration (MIC) of 26.4 μM and was effective in eradicating biofilms. nih.gov Another study found that certain chromanone derivatives exhibited good antibacterial activity against Gram-positive pathogens, with MIC values as low as 0.39 μg/mL against MRSA. acs.org A new chromanone derivative, calophylloidic acid B, also showed potent activity against S. aureus with a MIC value of 16 μg/mL. researchgate.net
Escherichia coli : Escherichia coli is a Gram-negative bacterium that is a common cause of various infections. pasteur.ac.ir Chromone derivatives have also been tested against this pathogen. One study reported that a chromone derivative was more effective against E. coli than S. aureus. pasteur.ac.ir Specifically, a chromone linked amide with a 4"-phenol substitution was found to be the most potent against E. coli with a MIC value of 100 µg/ml. derpharmachemica.com In another study, calophylloidic acid A and B, both chromanone derivatives, exhibited potent antibacterial activity against E. coli with MIC values of 8 μg/mL. researchgate.netresearchgate.net Furthermore, 6-chloro-3-formylchromone (B182501) was found to have a MIC of 20 µg/ml against uropathogenic E. coli (UPEC) and inhibited biofilm formation by 72-96%. nih.gov
| Compound Class/Derivative | Bacterial Strain | Activity/Measurement | Finding | Source |
|---|---|---|---|---|
| Chromone 5-maleimide (CM3a) | S. aureus | MIC | 26.4 μM | nih.gov |
| Chromanone Derivatives | MRSA | MIC | As low as 0.39 μg/mL | acs.org |
| Calophylloidic Acid B | S. aureus | MIC | 16 μg/mL | researchgate.net |
| Chromone linked amide (4"-phenol sub) | E. coli | MIC | 100 µg/ml | derpharmachemica.com |
| Calophylloidic Acid A & B | E. coli | MIC | 8 μg/mL | researchgate.netresearchgate.net |
| 6-chloro-3-formylchromone | Uropathogenic E. coli | MIC | 20 µg/ml | nih.gov |
Antioxidant Activity and Free Radical Scavenging Mechanisms
Chromone derivatives are recognized for their antioxidant properties. nih.gov Antioxidants can act through several mechanisms, including the scavenging of free radicals (primary antioxidants) and the complexation of pro-oxidant metals. google.com The primary mechanism for radical scavenging involves the transfer of electrons or hydrogen atoms to reactive oxygen species (ROS) and reactive nitrogen species (RNS), converting them into more stable compounds. google.com
The antioxidant activity of flavonoids, which are structurally related to chromones, is often attributed to their ability to donate a hydrogen atom to free radicals. orientjchem.org The structural features essential for effective radical scavenging in flavonoids include the presence of an electron-rich center. orientjchem.org For some 3-benzylidene-4-chromanone (B8775485) derivatives, the presence of a 3',4'-dihydroxyl (catechol) group on the phenyl group of the benzylidene moiety was found to be crucial for potent 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging activity. jst.go.jp In one study, chromanone derivatives with a catechol group exhibited potent DPPH radical scavenging activity with EC₅₀ values around 13-14 µM. jst.go.jpresearchgate.net Research on other chromone derivatives has shown that the presence of an electronegative group, such as chloro, at the C-6 position can enhance radical scavenging activity compared to an electron-donating group. orientjchem.org
Enzyme Inhibition and Receptor Modulation Studies
The chromone scaffold is considered a "privileged structure" as its derivatives display a wide range of biological activities, including enzyme inhibition, which is dependent on the substitution pattern. nih.gov Chromone derivatives have been investigated as inhibitors of various enzymes, such as monoamine oxidase (MAO), with some showing selective inhibition of MAO-B, which may be relevant for the treatment of neurodegenerative disorders. researchgate.netresearchgate.net
Sirtuin 2 Inhibition
Sirtuin 2 (SIRT2), a member of the sirtuin family of enzymes, is a target of interest in drug design due to its involvement in cellular processes like aging and neurodegenerative diseases. nih.gov Chroman-4-one and chromone derivatives have been identified as potent and selective inhibitors of SIRT2. nih.govresearchgate.netnih.govacs.org
Structure-activity relationship studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are important for inhibitory potency. researchgate.netnih.govacs.org Specifically, an alkyl chain of three to five carbons in the 2-position, along with larger, electron-withdrawing groups in the 6- and 8-positions, were found to be crucial for high potency. nih.govacs.org For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC₅₀ of 1.5 μM. nih.govresearchgate.netnih.govacs.org Another study noted that a 6-bromo-8-chloro-chroman-4-one derivative showed an IC₅₀ of 1.8 μM. acs.org These compounds generally exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. researchgate.netnih.govacs.org
| Compound | SIRT2 Inhibition (IC₅₀) | Selectivity | Source |
|---|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 μM | High selectivity over SIRT1 and SIRT3 | nih.govresearchgate.netnih.govacs.org |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 1.5 μM | - | researchgate.net |
| 6-bromo-8-chloro-chroman-4-one derivative | 1.8 μM | - | acs.org |
| Racemic 8-bromo-6-chloro-2-pentylchroman-4-one | 4.3 μM | <7% inhibition of SIRT1 & SIRT3 @200 μM | researchgate.net |
Neuropharmacological Activities
The chroman scaffold is of interest in neuropharmacology for its potential neuroprotective effects. Derivatives of chroman have been investigated for their ability to cross the blood-brain barrier and modulate cholinergic activity, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease. nih.gov
Anticonvulsant Effects
Certain chroman-4-one derivatives have been evaluated for their potential as anticonvulsant agents. rjptonline.orgresearchgate.net A study on azolylchromanones, which are analogs of (arylalkyl)azole anticonvulsants, tested their efficacy in models of epilepsy. rjptonline.org Among the tested compounds, some showed significant anticonvulsant activity. researchgate.net Structure-activity relationship studies indicated that the presence of a halogen, specifically a chloro group, at the 7-position of the chromane (B1220400) ring enhanced the anti-seizure efficiency in one series of derivatives. researchgate.net For example, 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one exhibited significant action in decreasing seizures. rjptonline.org These findings suggest that the chroman-4-one scaffold could be a valuable starting point for developing new anticonvulsant therapies. researchgate.net
Structure-Activity Relationship (SAR) Studies in Biological Systems
The nature and position of substituents on the chroman-3-one (B94795) framework play a pivotal role in determining the biological activity of its derivatives. While direct and extensive SAR studies on a broad library of this compound derivatives are not widely published, valuable insights can be drawn from studies on structurally related chroman-4-one and other chroman derivatives.
Research on various substituted chroman-4-ones has demonstrated that modifications at the 2-, 6-, and 8-positions can significantly impact their biological effects. For instance, in a study of chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases, it was found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for inhibitory activity. researchgate.net This suggests that the inherent electron-withdrawing nature of the chlorine atom at the 6-position of this compound could be a key contributor to its potential biological activities.
The electronic effects of substituents on the aromatic ring can influence the molecule's interaction with target proteins. nih.gov For example, the introduction of additional electron-withdrawing groups may enhance interactions with specific biological targets, while electron-donating groups could have the opposite effect. nih.gov In a study on 2-(p-chlorophenoxy)propionic acid analogues, which share a chlorinated aromatic ring with this compound, replacing the chlorine atom with other groups led to a significant decrease in biological activity, highlighting the importance of this specific halogen substituent. nih.gov
Furthermore, substitutions on the heterocyclic ring of the chroman scaffold are also critical. In a series of 3-benzylidenechroman-4-ones, the presence of specific substituents on the benzylidene moiety was found to be crucial for their antioxidant and α-glucosidase inhibitory activities. researchgate.net This indicates that modifications at the 3-position of this compound could be a fruitful avenue for modulating its biological profile.
The following table summarizes the observed influence of substituents on the biological activity of related chroman-4-one derivatives, which can provide predictive insights for this compound.
| Scaffold | Substituent Position(s) | Substituent Type | Observed Effect on Biological Activity |
| Chroman-4-one | 6- and 8- | Large, electron-withdrawing (e.g., bromo) | Increased SIRT2 inhibitory activity researchgate.net |
| Chroman-4-one | 7- | Hydroxy or Methoxy | Enhanced inhibitory effects on human colon carcinoma cells mdpi.com |
| 3-Benzylidenechroman-4-one | Benzylidene moiety | Catechol moiety | Potent free radical scavenging activity researchgate.net |
| 2-(p-chlorophenoxy)propionic acid | Aromatic ring | Replacement of Chlorine | Decreased or complete loss of gCl-blocking activity nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity. acs.orgresearchgate.net Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different biological activities because they interact differently with chiral biological targets like enzymes and receptors. mdpi.commdpi.com One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable side effects. mdpi.com
The this compound molecule itself is achiral. However, substitution at the C2 or C4 positions can introduce a chiral center, leading to the existence of enantiomers. More commonly in related structures, the reduction of the ketone at C3 to a hydroxyl group, or other substitutions at this position, would create a chiral center at C3. While direct studies on the stereochemical influence on the pharmacological activity of this compound derivatives are limited, research on related chiral chroman compounds underscores the importance of stereochemistry.
For instance, the synthesis of enantiopure (S)-6-chlorochroman-4-ol has been achieved through the asymmetric bioreduction of 6-chlorochroman-4-one (B184904). nih.gov This demonstrates that stereoselective synthesis is feasible for this class of compounds and provides access to individual enantiomers for biological evaluation. The ability to produce enantiomerically pure compounds is a crucial step in investigating the stereochemical influence on activity. researchgate.net
In a study of cyclic analogues of clofibrate, the S(-) enantiomers of the chiral derivatives showed significantly greater potency in blocking muscle chloride conductance compared to their R(+) counterparts. nih.gov This stereoselectivity highlights that the spatial orientation of the molecule at the receptor site is a key factor in its biological function. nih.gov
The potential for stereoisomers of this compound derivatives to exhibit different pharmacological profiles is summarized in the table below, based on general principles of stereochemistry in drug action. researchgate.netmdpi.commdpi.com
| Aspect of Pharmacological Activity | Potential Influence of Stereochemistry |
| Potency | One enantiomer (eutomer) may have significantly higher affinity for the biological target, leading to greater potency. mdpi.com |
| Efficacy | The enantiomers may differ in their ability to elicit a biological response after binding to the target. |
| Pharmacokinetics | Enantiomers can be absorbed, distributed, metabolized, and excreted differently in the body. mdpi.com |
| Toxicity | One enantiomer may be responsible for adverse effects, while the other is therapeutically active and safer. researchgate.net |
The development of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and a reduction in drug interactions. researchgate.net Therefore, for any chiral derivative of this compound with demonstrated biological activity, the separation and individual evaluation of its enantiomers would be a critical step in its development as a potential therapeutic agent.
Applications of 6 Chlorochroman 3 One in Advanced Organic and Medicinal Chemistry
Utility as a Synthetic Building Block for Complex Organic Molecules
6-Chlorochroman-3-one serves as a fundamental starting material, or building block, for the creation of more intricate organic molecules. cymitquimica.comlgcstandards.comsigmaaldrich.com Organic building blocks are essential for the modular, bottom-up assembly of complex molecular architectures. sigmaaldrich.com The reactivity of the chroman scaffold, combined with the influence of the chloro and keto functional groups, allows for a variety of chemical transformations.
The process of creating complex molecules from simpler ones is a cornerstone of organic synthesis. mdpi.com This often involves a series of reactions that strategically add or modify functional groups to achieve a target structure. The chroman ring system, a common motif in natural products and biologically active compounds, provides a rigid framework that can be further elaborated. researchgate.netresearchgate.net The presence of the chlorine atom at the 6-position and the ketone at the 3-position offers specific sites for reactions such as nucleophilic substitution, reduction, and condensation. For instance, the ketone can be reduced to a hydroxyl group, which can then be used in subsequent synthetic steps.
The synthesis of complex molecules is a critical aspect of drug discovery and materials science. cymitquimica.com By utilizing building blocks like this compound, chemists can construct novel compounds with potentially useful properties. mdpi.com The ability to systematically modify the structure of these building blocks allows for the exploration of structure-activity relationships, a key concept in medicinal chemistry.
Role in Pharmaceutical Intermediate Synthesis and Drug Development
The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds. researchgate.net this compound, as a derivative of this scaffold, is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its structure is particularly valuable in the development of agents targeting a range of diseases.
One notable application is in the synthesis of chiral chroman derivatives. Chirality is a critical factor in the efficacy and safety of many drugs. researchgate.net The asymmetric reduction of 6-Chlorochroman-4-one (B184904), a related compound, to (S)-6-chlorochroman-4-ol has been achieved using biocatalysts like Lactobacillus paracasei. researchgate.netsci-hub.se This enantiomerically pure alcohol is a valuable precursor for the synthesis of other chiral drugs. researchgate.netresearchgate.net The use of biocatalysis represents an environmentally friendly approach to producing these important pharmaceutical intermediates. researchgate.net
Furthermore, derivatives of 6-chlorochroman (B1601175) have been investigated for their potential as inhibitors of enzymes like sirtuin 2 (SIRT2), which is implicated in aging-related and neurodegenerative diseases. researchgate.net The synthesis of substituted chromone (B188151) and chroman-4-one derivatives has led to the identification of potent and selective SIRT2 inhibitors. researchgate.net The chlorine atom on the chroman ring can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. nih.gov
The following table summarizes some key pharmaceutical intermediates derived from or related to this compound and their applications:
| Intermediate | Application | Research Focus |
| (S)-6-chlorochroman-4-ol | Synthesis of chiral drugs | Biocatalytic asymmetric reduction of 6-chlorochroman-4-one |
| Substituted chroman-4-ones | Sirtuin 2 (SIRT2) inhibitors | Development of therapeutics for neurodegenerative diseases |
| 5-amino-6-chlorochroman-8-carboxylic acid | 5-HT4 receptor agonists | Treatment of gastrointestinal disorders |
This table is based on data from scientific research articles. researchgate.netresearchgate.netresearchgate.net
Contributions to Agrochemicals and Crop Protection Agents
The applications of chroman derivatives extend beyond pharmaceuticals into the realm of agrochemicals. chemimpex.com Heterocyclic compounds, in general, are widely used in the development of herbicides, insecticides, and fungicides. The structural features of this compound make it a candidate for the synthesis of new crop protection agents.
The development of effective and environmentally benign pesticides is a continuous effort in the chemical industry. essentialchemicalindustry.org Research in this area focuses on creating compounds that are highly active against target pests while exhibiting low toxicity to non-target organisms and degrading rapidly in the environment. essentialchemicalindustry.org The chroman scaffold can be modified to create molecules with specific toxophoric groups, which are the parts of the molecule responsible for its pesticidal activity. essentialchemicalindustry.org
While specific examples of agrochemicals derived directly from this compound are not extensively documented in the provided search results, the general utility of chroman derivatives in this sector is acknowledged. chemimpex.com For instance, some fungicides, like the triazoles, work by inhibiting essential biochemical pathways in fungi. essentialchemicalindustry.org It is plausible that chroman-based compounds could be designed to target similar pathways in plant pathogens.
The table below outlines the major classes of crop protection chemicals where chroman-based structures could potentially be utilized:
| Agrochemical Class | Function | Examples of Active Ingredient Classes |
| Herbicides | Kill or inhibit the growth of unwanted plants | Bipyridyliums, Glycines |
| Insecticides | Kill insect pests | Carbamates, Organophosphates |
| Fungicides | Destroy or prevent the growth of pathogenic fungi | Triazoles, Strobilurins |
This table is based on general information about agrochemicals. essentialchemicalindustry.orgcrystalcropprotection.com
Development of Novel Materials and Specialty Chemicals
Beyond its applications in the life sciences, this compound and its derivatives have potential uses in materials science. chemimpex.com The development of novel materials with enhanced properties is a significant area of research. novapublishers.com The rigid structure of the chroman ring can be incorporated into polymers to improve their thermal stability and mechanical properties.
Specialty chemicals are a broad category of products that are sold on the basis of their performance or function. The unique chemical properties of this compound make it a candidate for the synthesis of such chemicals. chemimpex.com For example, its derivatives could be explored for use in coatings, plastics, or other advanced materials where specific properties are required. chemimpex.com
The synthesis of new organic molecules is fundamental to the creation of novel materials. mdpi.com By using building blocks like this compound, material scientists can design and create polymers and other materials with tailored properties. sigmaaldrich.com
Synthesis of Bioactive Derivatives with Enhanced Therapeutic Potential
A significant area of research involving this compound is the synthesis of new derivatives with the aim of discovering enhanced therapeutic properties. The process of drug discovery often involves the synthesis and biological evaluation of a large number of compounds derived from a common scaffold. mdpi.com
The chroman ring system is a versatile scaffold for the development of bioactive molecules. researchgate.net By introducing different substituents at various positions on the ring, chemists can modulate the compound's biological activity. ijrpr.com For example, the synthesis of chromone-based thiosemicarbazone derivatives has been explored for their potential biological activities. acs.org
Research into xanthone (B1684191) derivatives, which share a similar core structure with chromanones, has identified compounds with significant antitumor activity. mdpi.com The knowledge gained from these studies can inform the design of new chroman-based compounds with potential anticancer properties. The introduction of a chlorine atom, as in this compound, can significantly impact a molecule's biological activity and metabolic stability. nih.gov
The following table presents examples of bioactive derivatives based on related heterocyclic scaffolds, highlighting the potential for discovering new therapeutic agents through the modification of the this compound structure:
| Derivative Class | Scaffold | Potential Therapeutic Application |
| Olivacine derivatives | Pyrido[4,3-b]carbazole | Anticancer |
| Xanthone derivatives | Dibenzo-γ-pyrone | Antitumor |
| Thiosemicarbazone derivatives | Chromone | Various biological activities |
This table is based on data from scientific research on related heterocyclic compounds. acs.orgmdpi.commdpi.com
Future Research Directions and Challenges in 6 Chlorochroman 3 One Studies
Development of Novel and Green Synthetic Methodologies
The synthesis of 6-chlorochroman-3-one and its derivatives is a critical area of research, with a growing emphasis on developing more efficient, cost-effective, and environmentally friendly methods. sci-hub.senih.gov Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. scirp.org Future research will likely focus on the following areas:
Biocatalysis: The use of whole-cell biocatalysts, such as Lactobacillus paracasei, has shown great promise in the asymmetric reduction of 6-chlorochroman-4-one (B184904) to produce enantiomerically pure (S)-6-chlorochroman-4-ol, a key intermediate for many pharmaceuticals. sci-hub.senih.govresearchgate.netresearchgate.net This method offers high enantioselectivity (>99%) and operates under mild, environmentally friendly conditions. sci-hub.senih.govresearchgate.net Further exploration of different microorganisms and enzymes could lead to even more efficient and scalable biocatalytic processes for producing chiral chroman derivatives. chiralvision.comcore.ac.uk
Heterogeneous Catalysis: The development of reusable heterogeneous catalysts is another pillar of green chemistry that can be applied to the synthesis of chroman derivatives. nih.gov These catalysts can simplify purification processes and reduce waste. Research into novel nanocatalysts and solid-supported reagents could provide new avenues for efficient and sustainable synthesis. nih.gov
Continuous-Flow Processing: Continuous-flow technologies offer several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. uconn.edu Applying these methods to the synthesis of this compound and its analogues could lead to more efficient and reproducible manufacturing processes. uconn.edu
Multicomponent Reactions: One-pot multicomponent reactions provide a powerful tool for rapidly generating molecular diversity from simple starting materials. nih.gov Designing new multicomponent reactions that incorporate the this compound scaffold could accelerate the discovery of new drug candidates.
| Synthetic Approach | Key Advantages | Relevant Research |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. sci-hub.senih.govresearchgate.net | Use of Lactobacillus paracasei for asymmetric reduction. sci-hub.senih.govresearchgate.netresearchgate.net |
| Heterogeneous Catalysis | Reusability of catalysts, simplified purification, reduced waste. nih.gov | Development of novel nanocatalysts and solid-supported reagents. nih.gov |
| Continuous-Flow Processing | Improved reaction control, enhanced safety, easier scalability. uconn.edu | Application to the synthesis of chroman analogues for efficiency. uconn.edu |
| Multicomponent Reactions | Rapid generation of molecular diversity, atom economy. nih.gov | Design of new reactions incorporating the this compound scaffold. |
Comprehensive Investigation of Pharmacological Mechanisms
While various derivatives of this compound have shown promising biological activities, a comprehensive understanding of their pharmacological mechanisms is often lacking. Future research should focus on elucidating the precise molecular targets and pathways through which these compounds exert their effects. nih.gov This will involve a combination of in vitro and in vivo studies, including:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific proteins or enzymes that interact with this compound derivatives. precisionlife.comnih.gov
Pathway Analysis: Investigating how these compounds modulate cellular signaling pathways involved in disease processes. evitachem.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity and target selectivity. acs.org
A deeper understanding of the pharmacological mechanisms will be crucial for optimizing the therapeutic potential of these compounds and for identifying potential off-target effects. nih.gov
Exploration of New Biological Targets and Therapeutic Applications
The chroman scaffold is present in a wide range of natural products and approved drugs, suggesting its versatility in interacting with diverse biological targets. sci-hub.senih.gov While research on this compound derivatives has focused on areas like cancer and neurological disorders, there is significant potential for exploring new therapeutic applications. smolecule.com
Future research should aim to screen this compound and its analogues against a broader range of biological targets, including:
Emerging Drug Targets: Investigating the activity of these compounds against newly identified targets for diseases with unmet medical needs. nih.gov
Protein-Protein Interactions: Exploring the potential of this compound derivatives to modulate challenging protein-protein interactions that are often considered "undruggable."
Ion Channels and Receptors: Further investigating the interaction of these compounds with various ion channels and receptors, building on previous work with related chroman structures. uliege.be
The ChEMBL database, which links bioactive compounds to their targets, can be a valuable resource for identifying potential new applications for this compound derivatives. ebi.ac.ukyoutube.com
Advanced Computational Design and Optimization of Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. unimelb.edu.auunimelb.edu.au Advanced computational design can significantly accelerate the optimization of this compound derivatives by:
Predicting Biological Activity: Using quantitative structure-activity relationship (QSAR) models and other computational methods to predict the biological activity of virtual compounds before they are synthesized. mdpi.com
Virtual Screening: Screening large libraries of virtual compounds against the three-dimensional structure of a biological target to identify potential hits.
Molecular Dynamics Simulations: Simulating the interaction between a this compound derivative and its target protein to understand the binding mechanism and guide the design of more potent and selective inhibitors. mdpi.com
By integrating computational design with synthetic chemistry and biological testing, researchers can more efficiently explore the chemical space around the this compound scaffold and design novel derivatives with improved pharmacological properties. tuwien.ac.atcuhk.edu.hk
Scale-Up and Industrial Production Considerations for Chiral Intermediates
The successful translation of a promising drug candidate from the laboratory to the clinic requires the development of a robust and scalable manufacturing process. researchgate.net For chiral compounds derived from this compound, the production of enantiomerically pure intermediates is a key challenge. core.ac.uk
Future research in this area should address:
Process Optimization: Optimizing reaction conditions for the synthesis of chiral intermediates to maximize yield, purity, and cost-effectiveness on an industrial scale. chiralvision.com
Development of Scalable Biocatalytic Processes: Scaling up the enzymatic or whole-cell biocatalytic methods that have shown promise at the laboratory scale. sci-hub.senih.govresearchgate.net This includes optimizing fermentation conditions, cell immobilization techniques, and downstream processing. chiralvision.com
Quality Control: Establishing robust analytical methods to ensure the consistent quality and purity of the final active pharmaceutical ingredient (API).
The development of practical and economical large-scale syntheses for chiral chroman intermediates will be essential for their commercial viability and widespread therapeutic use. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Chlorochroman-3-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is commonly synthesized via cyclization of 2-(2-chlorophenoxy)acetic acid under reflux with concentrated sulfuric acid. Alternatively, Claisen condensation of 2-chlorophenol and ethyl acetoacetate with a base (e.g., sodium ethoxide) is employed. Key factors include temperature control (reflux conditions), acid/base catalysis efficiency, and purification via recrystallization or column chromatography. Validate purity using HPLC or GC-MS, and confirm structure via -NMR and IR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- -NMR : Identifies aromatic protons (δ 6.8–7.4 ppm) and ketone-adjacent methylene groups (δ 2.8–3.2 ppm).
- IR Spectroscopy : Confirms the carbonyl stretch (C=O) at ~1700 cm.
- Mass Spectrometry (MS) : Provides molecular ion peaks (m/z 182 for ) and fragmentation patterns.
Cross-reference with PubChem data (InChI Key: XRBIZKTYVWJBDA-UHFFFAOYSA-N) for validation .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Screenings suggest antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption assays and anticancer potential (IC values in cell lines like MCF-7). Use standardized protocols (e.g., broth microdilution for MIC determination) and include positive controls (e.g., ampicillin) to validate results. Note: Bioactivity varies with substituent position; compare with 5-Chlorochroman-3-one for positional effects .
Advanced Research Questions
Q. How can synthesis of this compound be optimized for higher yields and scalability?
- Methodological Answer :
- Design of Experiments (DOE) : Vary catalyst concentration (e.g., HSO equivalents) and reaction time to identify optimal conditions.
- Green Chemistry Approaches : Explore solvent-free cyclization or ionic liquids to reduce waste.
- Scale-Up Considerations : Monitor exothermic reactions during scaling and implement gradient cooling. Validate reproducibility across three independent batches .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., using PRISMA guidelines) to identify confounding variables (e.g., assay type, cell line specificity).
- Dose-Response Curves : Replicate studies under standardized conditions (e.g., fixed pH, serum-free media) to isolate compound effects.
- Mechanistic Studies : Use transcriptomics/proteomics to differentiate pathways (e.g., apoptosis induction vs. membrane disruption) .
Q. What computational strategies are suitable for predicting this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to enzymes like COX-2 (anti-inflammatory target) using AutoDock Vina. Validate with experimental IC correlations.
- QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. Br at position 6) on bioactivity using Hammett constants.
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., LogP, bioavailability) .
Q. How does the chlorine position (e.g., 6- vs. 5-Chlorochroman-3-one) influence chemical reactivity and bioactivity?
- Methodological Answer :
- Structural Analysis : Compare XRD data to assess steric/electronic effects. Chlorine at position 6 increases electrophilicity of the ketone group.
- Bioactivity Profiling : Test isomers against identical targets (e.g., E. coli for antimicrobial activity) to establish structure-activity relationships (SAR).
- Theoretical Calculations : Perform DFT studies to evaluate orbital interactions and resonance stabilization differences .
Experimental Design & Data Analysis
Q. What controls are essential when assessing this compound’s enzyme inhibition potential?
- Methodological Answer :
- Negative Controls : Solvent-only (e.g., DMSO) to rule out vehicle effects.
- Positive Controls : Known inhibitors (e.g., aspirin for COX-2 inhibition).
- Blank Corrections : Subtract background absorbance in spectrophotometric assays.
Report IC values with 95% confidence intervals from triplicate experiments .
Q. How can researchers validate the purity of synthesized this compound for publication?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
